molecular formula C₁₆H₂₀Cl₃N₅ B560174 SHP099 hydrochloride CAS No. 1801747-11-4

SHP099 hydrochloride

Cat. No. B560174
CAS RN: 1801747-11-4
M. Wt: 388.72
InChI Key: KHQHYRFUYAXWOQ-UHFFFAOYSA-N
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Description

SHP099 hydrochloride is a potent, selective, and orally available SHP2 inhibitor with an IC50 of 70 nM . It is a useful reagent for the preparation of substituted piperidinylpyrazinamines and analogs for inhibiting the activity of SHP2 useful in treating diseases .


Synthesis Analysis

The synthesis of SHP099 was modified from a protocol by Garcia Fortanet J et al . The synthesis involves the reaction of 3-bromo-6-chloropyrazin-2-amine with (2,3-dichlorophenyl)boronic acid, followed by the addition of tert-butyl (4-methylpiperidin-4-yl)carbamate .


Molecular Structure Analysis

The molecular formula of SHP099 hydrochloride is C16H20Cl3N5 . The exact mass and molecular weight are not specified in the sources .


Chemical Reactions Analysis

SHP099 binds simultaneously to the interface of N-terminal SH2, C-terminal SH2, and PTP domains, thus inhibiting SHP2 activity through an allosteric mechanism . It suppresses RAS-ERK signaling to inhibit RTK-driven proliferation of human cancer cells in vitro .


Physical And Chemical Properties Analysis

The molecular weight of SHP099 hydrochloride is 388.72 . It is a powder that is stable if stored as directed . More specific physical and chemical properties such as melting point, boiling point, and density are not specified in the sources.

Scientific Research Applications

SHP099 Hydrochloride: A Comprehensive Analysis of Scientific Research Applications

Cancer Treatment: SHP099 hydrochloride has been identified as a potent inhibitor of SHP2, a protein tyrosine phosphatase involved in cell growth and survival pathways. Its inhibition has shown promise in the treatment of various cancers, including breast adenocarcinoma, by preventing colony formation of cancer cells in vitro .

Acute Lung Injury (ALI): Research has demonstrated that SHP099 can significantly alleviate symptoms of ALI and increase survival rates in animal models. This highlights its potential as a therapeutic agent for conditions where SHP2 plays a critical role in disease progression .

Drug Delivery Systems: SHP099 can be incorporated into multilayer films for controlled drug delivery. This method allows for sustained release over time and could potentially be used to target cancer cells more effectively while minimizing systemic side effects .

Pharmacological Studies: As the first specific SHP2 inhibitor, SHP099’s effects on cancer cells are being extensively studied, with related inhibitors now entering clinical trials. This underscores its significance in pharmacological research and its potential to lead to new cancer therapies .

Mechanism of Action

Target of Action

SHP099 hydrochloride is a potent, selective, and orally bioavailable small-molecule inhibitor that primarily targets the Src homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2) . SHP2 is a key enzyme in pathways regulating tumor growth signaling and has been observed to be upregulated in various cancers . Therefore, it has gained interest as a promising anticancer drug target .

Mode of Action

SHP099 hydrochloride operates through a unique allosteric inhibition mechanism that stabilizes SHP2 protein in a self-inhibitory conformation . This results in the inhibition of SHP2’s phosphatase activity, thereby preventing it from carrying out its role in tumor growth signaling pathways .

Biochemical Pathways

SHP2 is involved in multiple oncogenic cellular signaling cascades, such as the RAS-ERK and JAK-STAT pathways . By inhibiting SHP2, SHP099 hydrochloride disrupts these pathways, leading to a reduction in tumor growth signaling . For instance, SHP2 has been found to play a core role in oncogenic KRAS-driven tumors, particularly KRAS mutant non-small cell lung cancer, which heavily relies on SHP2’s activity .

Result of Action

The inhibition of SHP2 by SHP099 hydrochloride has been shown to have potent anticancer activity . For example, it has been found to prevent lipopolysaccharide-induced acute lung injury in mice . Furthermore, it has been shown to relieve acute lung injury and significantly increase animal survival when administered to mice with acute lung injury and sepsis .

Action Environment

The action of SHP099 hydrochloride can be influenced by various environmental factors. For instance, the method of delivery can impact the efficacy of the drug. One study developed multilayer coatings for localized delivery of SHP099 to improve upon current cancer therapies . This method of delivery was found to overcome common complications of systemic chemotherapeutic administration, while maximizing SHP099 efficacy . .

Safety and Hazards

SHP099 hydrochloride is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N5.ClH/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18;/h2-4,9H,5-8,20H2,1H3,(H2,19,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQHYRFUYAXWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SHP099 hydrochloride

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